molecular formula C29H30N6O3 B607678 5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide CAS No. 2158266-58-9

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide

Cat. No.: B607678
CAS No.: 2158266-58-9
M. Wt: 510.6
InChI Key: MUJXZEDIWKGKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-207 is a potent, selective, and orally bioavailable inhibitor of the bromodomain of cyclic AMP response element binding protein (CBP). It has shown significant potential in targeting CBP, with an IC50 of 1 nM and a selectivity index of over 2500-fold against bromodomain-containing protein 4 (BRD4)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-207 involves the design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP and P300. The synthetic route typically includes the combination of isoquinoline and pyridine, which complement each other in increasing the volume of distribution and half-life . The detailed reaction conditions and steps are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for GNE-207 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a customized synthesis process, which involves a strong synthesis team with excellent synthesis technology and capabilities .

Mechanism of Action

GNE-207 exerts its effects by selectively inhibiting the bromodomain of CBP. The bromodomain is a protein domain that recognizes acetylated lysine residues on histone proteins, playing a crucial role in gene expression regulation. By inhibiting this domain, GNE-207 disrupts the interaction between CBP and acetylated histones, leading to the downregulation of oncogenes such as MYC . This inhibition ultimately results in the suppression of cancer cell proliferation and survival.

Properties

IUPAC Name

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJXZEDIWKGKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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